[3-(Aziridin-1-yl)phenyl]methanol
Description
Significance of Aziridine (B145994) Heterocycles in Contemporary Organic Synthesis
Aziridines are prized building blocks in modern organic synthesis due to the high degree of ring strain in their three-membered ring. This strain, with bond angles of approximately 60°, makes them susceptible to ring-opening reactions by a wide array of nucleophiles. wikipedia.org This reactivity provides a powerful tool for the stereospecific introduction of amino and other functionalities into organic molecules, a crucial step in the synthesis of many natural products and pharmaceuticals. researchgate.net
The versatility of aziridines is further enhanced by the ability to activate the ring through substitution on the nitrogen atom. mdpi.com Electron-withdrawing groups on the nitrogen atom activate the aziridine ring, making it more electrophilic and prone to nucleophilic attack. Conversely, non-activated aziridines, those with electron-donating groups on the nitrogen, can be activated by conversion to aziridinium (B1262131) ions. mdpi.com This tunable reactivity allows for a high degree of control in synthetic transformations.
Key synthetic applications of aziridines include:
Ring-opening reactions: This is the most common transformation of aziridines, leading to the formation of 1,2-aminoalcohols, diamines, and other vicinally difunctionalized compounds. nih.govslideshare.net
Cycloaddition reactions: Aziridines can participate in cycloaddition reactions to form larger heterocyclic systems. rsc.org
Rearrangement reactions: Under certain conditions, aziridines can undergo rearrangements to form other heterocyclic structures, such as azetidines. researchgate.netnih.gov
Overview of Aziridine-Containing Molecular Architectures
The aziridine motif is found in a variety of molecular architectures, ranging from simple synthetic intermediates to complex, biologically active natural products. Their ability to serve as chiral building blocks has made them particularly valuable in asymmetric synthesis. nih.govresearchgate.net
Many pharmaceuticals and biologically active compounds incorporate the aziridine ring. nih.gov For instance, Mitomycin C is a potent anticancer agent that contains an aziridine moiety, which is crucial for its mechanism of action. wikipedia.org The aziridine ring's electrophilic nature allows it to alkylate DNA, leading to cell death. wikipedia.org
Furthermore, aziridine-containing compounds have been investigated for a range of other biological activities, including antibacterial, antifungal, and antimalarial properties. nih.gov The development of novel synthetic methods for the preparation of diverse aziridine-containing scaffolds remains an active area of research in medicinal chemistry. researchgate.net
Structural Characteristics and Positional Isomerism within Aziridinyl Phenylmethanol Systems
The compound [3-(Aziridin-1-yl)phenyl]methanol belongs to a family of molecules characterized by an aziridine ring and a hydroxymethyl group attached to a central phenyl ring. The key structural feature that defines this specific compound is the substitution pattern on the phenyl ring.
Positional Isomerism:
The relative positions of the aziridinyl and hydroxymethyl groups on the phenyl ring give rise to three positional isomers:
[2-(Aziridin-1-yl)phenyl]methanol (ortho isomer): The aziridinyl and hydroxymethyl groups are on adjacent carbon atoms of the phenyl ring (positions 1 and 2).
This compound (meta isomer): The aziridinyl and hydroxymethyl groups are separated by one carbon atom on the phenyl ring (positions 1 and 3). This is the focus of the present article.
[4-(Aziridin-1-yl)phenyl]methanol (para isomer): The aziridinyl and hydroxymethyl groups are on opposite carbon atoms of the phenyl ring (positions 1 and 4).
Below is a table summarizing the key structural features of these isomers.
| Isomer | IUPAC Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ortho | [2-(Aziridin-1-yl)phenyl]methanol | Not readily available | C₉H₁₁NO | 149.19 |
| Meta | This compound | 199679-52-4 | C₉H₁₁NO | 149.19 |
| Para | [4-(Aziridin-1-yl)phenyl]methanol | 199679-53-5 | C₉H₁₁NO | 149.19 |
Note: While the molecular formula and weight are identical for all isomers, their distinct structures lead to different chemical and physical properties.
Historical Context and Evolution of Research on Aziridinyl Phenylmethanols and Related Motifs
The study of aziridines dates back to the late 19th century, with the first synthesis reported by Gabriel in 1888. illinois.edu However, for a long time, the synthetic utility of aziridines was considered limited due to their perceived instability. researchgate.netbenthamdirect.com The latter half of the 20th century and the early 21st century have witnessed a renaissance in aziridine chemistry, driven by the development of new and efficient synthetic methods and a deeper understanding of their reactivity. researchgate.netbenthamdirect.comorganic-chemistry.org
Early research focused on fundamental aspects of aziridine synthesis and reactivity. The development of methods like the Gabriel-Cromwell reaction for the synthesis of aziridine-2-carboxylates was a significant step forward. nih.gov More recently, transition-metal catalyzed aziridination reactions have emerged as powerful tools for the stereoselective synthesis of chiral aziridines. researchgate.net
The specific focus on aziridinyl phenylmethanol structures is a more recent development, likely driven by the broader interest in aziridine-containing compounds in medicinal chemistry and materials science. The presence of both a reactive aziridine ring and a versatile hydroxymethyl group makes these compounds attractive scaffolds for further chemical modification and the development of new functional molecules. The synthesis of related structures, such as [3-(pyridin-3-yl)phenyl]methanol and [3-(azetidin-3-yl)phenyl]methanol hydrochloride, highlights the ongoing exploration of phenylmethanol derivatives with heterocyclic substituents. sigmaaldrich.comapolloscientific.co.uk
Structure
2D Structure
3D Structure
Properties
CAS No. |
685822-17-7 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
[3-(aziridin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C9H11NO/c11-7-8-2-1-3-9(6-8)10-4-5-10/h1-3,6,11H,4-5,7H2 |
InChI Key |
XGOXFTUKAVSOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aziridin 1 Yl Phenyl Methanol and Analogous Aziridinyl Phenylmethanols
General Strategies for Aziridine (B145994) Ring Construction Pertinent to Phenyl-Substituted Aziridines
The construction of the strained, three-membered aziridine ring on a phenyl-substituted framework is a key challenge for chemists. The primary approaches involve either forming the ring from a linear precursor already attached to the phenyl group or adding the nitrogen-containing ring across a double bond on a side chain.
Intramolecular Cyclization Approaches to Aziridine Formation
Intramolecular methods are classic and reliable strategies for forming aziridine rings. These reactions involve a precursor molecule that contains both the nitrogen atom and a suitable leaving group, positioned to facilitate a ring-closing reaction.
The formation of aziridines from 1,2-amino alcohols or β-haloamines is a foundational approach in heterocyclic chemistry. The cyclization of a β-haloamine proceeds via an intramolecular SN2 reaction, where the amine acts as a nucleophile to displace a halide on the adjacent carbon. chempedia.info This method is general and has been used extensively. chempedia.info For instance, a precursor like a 3-(1-amino-2-haloethyl)phenylmethanol could be cyclized to the corresponding aziridinyl phenylmethanol. Reductive cyclization of imines with halogen-containing side chains also yields aziridines through a β-haloamine intermediate. chempedia.inforesearchgate.net
A widely used variation of this approach is the Wenker synthesis, which transforms 1,2-amino alcohols into aziridines. The process typically involves esterification of the alcohol with sulfuric acid, followed by cyclization of the resulting aminoalkyl hydrogen sulfate (B86663) ester under basic conditions. organic-chemistry.orgresearchgate.net Modern modifications to the Wenker synthesis have introduced milder reaction conditions, expanding its applicability. For example, using chlorosulfonic acid for the esterification and sodium hydroxide (B78521) or even the non-nucleophilic sodium carbonate for the cyclization step has proven effective for a range of substrates, including those that are unstable in hot sulfuric acid or in the presence of strong bases. organic-chemistry.orgresearchgate.net These improved one-pot procedures allow for the direct conversion of amino alcohols to N-tosyl aziridines with high yields. organic-chemistry.org
| Method | Precursor | Key Reagents | Description |
| Haloamine Cyclization | β-Haloamine | Base | Intramolecular SN2 displacement of a halide by an amine. chempedia.info |
| Wenker Synthesis | 1,2-Amino Alcohol | 1. H₂SO₄ 2. NaOH | Formation of a sulfate ester followed by base-mediated cyclization. researchgate.net |
| Improved Wenker | 1,2-Amino Alcohol | 1. ClSO₃H 2. NaOH or Na₂CO₃ | Milder conditions applicable to a broader range of unstable substrates. organic-chemistry.org |
The Gabriel synthesis is a classic method for forming primary amines from alkyl halides using potassium phthalimide (B116566). wikipedia.org This reaction has been adapted for aziridine synthesis in what is known as the Gabriel-Cromwell reaction. chempedia.infonih.gov This strategy involves the reaction of a primary amine with a suitable di-halo compound or an α,β-unsaturated system containing a leaving group. chempedia.infonih.gov The initial step is often a Michael addition, followed by intramolecular nucleophilic substitution to close the aziridine ring. chempedia.info This approach has been successfully used to synthesize N-sugar substituted chiral aziridines and 2-aziridinyl phosphonates. nih.govnih.gov
Modern variants of the Gabriel synthesis have been developed to overcome the often harsh conditions of the traditional method, such as the use of hydrazine (B178648) for deprotection. wikipedia.orgnumberanalytics.com These alternatives include using different phthalimide-like reagents (e.g., sodium salt of saccharin) that are easier to hydrolyze and can extend the reaction's scope to include secondary alkyl halides. wikipedia.org Additionally, techniques like microwave-assisted synthesis have been shown to accelerate reaction times and improve yields. numberanalytics.com For aziridine synthesis specifically, the Gabriel-Cromwell reaction remains a convenient strategy, particularly for producing vinylaziridines. chempedia.info
| Synthesis Variation | Key Features | Advantages |
| Traditional Gabriel | Uses potassium phthalimide and alkyl halide. wikipedia.org | Reliable for primary amines. |
| Gabriel-Cromwell | Adaptation for aziridine synthesis, often from α,β-unsaturated precursors. chempedia.infonih.gov | Convenient for vinylaziridines. |
| Modern Variants | Use of alternative reagents (e.g., saccharin), solid-phase synthesis, or microwave irradiation. numberanalytics.comlibretexts.org | Milder conditions, broader scope, easier purification. |
Intermolecular Aziridination of Olefins
Intermolecular strategies involve the direct addition of a nitrogen atom to a carbon-carbon double bond of an olefin. For the synthesis of [3-(Aziridin-1-yl)phenyl]methanol, this would typically involve the aziridination of a precursor like 3-vinylphenylmethanol. These methods are highly atom-economical and have seen significant development, particularly through the use of transition metal catalysts.
Nitrenes, the nitrogen analogs of carbenes, are highly reactive species that can add to alkenes in a cycloaddition reaction to form aziridines. youtube.com The nitrene can be generated in various ways. A common method involves the decomposition of azides (RN₃), often thermally or photochemically, to release N₂ gas and the corresponding nitrene. youtube.com
Hypervalent iodine reagents, such as [N-(p-tolylsulfonyl)imino)]phenyliodinane (PhI=NTs), are frequently used as nitrene precursors under milder conditions. rsc.orgresearchgate.net These reactions can be performed under metal-free conditions, sometimes catalyzed by iodine or even graphene oxide, offering a greener synthetic route. researchgate.net Recently, methods using visible light to generate nitrenes from sources like azoxy-triazenes or iminoiodinanes have been developed, avoiding the need for metals, oxidants, or photocatalysts. acs.orgnih.govorganic-chemistry.orgchemrxiv.org These photochemical methods are often stereospecific and tolerate a wide range of functional groups. nih.govorganic-chemistry.org The reaction of a nitrene with an alkene like styrene (B11656) is a well-established method for creating phenyl-substituted aziridines. youtube.comacs.org
The addition of nitrenes to olefins can be effectively catalyzed by various transition metals, most notably those based on rhodium, copper, and iron. nih.govresearchgate.netnih.gov These catalysts mediate the transfer of a nitrene group from a source—such as a sulfamate, a sulfonyl azide (B81097), or an iminoiodinane—to the alkene. nih.govconicet.gov.armdpi.com
Rhodium-catalyzed aziridination is highly efficient, allowing for the stereospecific transformation of olefins like styrene into aziridines with high yields, often at room temperature. nih.govnih.gov Catalysts such as dirhodium(II) tetracarboxylates are effective and can achieve high enantioselectivity when chiral ligands are used. nih.govconicet.gov.ar These reactions can be performed on a gram scale with low catalyst loading. conicet.gov.ar
Copper-catalyzed aziridination is also a widely studied and effective method. rsc.orgnih.govnih.gov Both homogeneous and heterogeneous copper catalysts, such as copper(II) triflate and copper-exchanged zeolites (CuHY), have been used. rsc.org The choice of nitrene donor and solvent can significantly impact the yield and enantioselectivity of the reaction. rsc.orgnih.gov Mechanistic studies suggest that the reaction often proceeds in a stepwise manner. nih.govmdpi.com
Iron-catalyzed aziridination provides a more cost-effective and environmentally benign alternative. nih.govmdpi.com Iron complexes can catalyze nitrene transfer from sources like sulfilimines or react directly with styrenes when in the form of an iron(IV) nitride complex. nih.gov These reactions can be inhibited by radical scavengers, suggesting the involvement of radical intermediates. mdpi.com
The table below summarizes the performance of various transition metal catalysts in the aziridination of styrene, which serves as a model substrate for 3-vinylphenylmethanol.
| Catalyst System | Olefin | Nitrene Source | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Rh₂(esp)₂ nih.gov | Styrene | DPH | High | N/A |
| CuHY / Bis(oxazoline) rsc.org | Styrene | PhI=NNs | ≥ 85% | ≥ 90% ee |
| Rh₂(OAc)₄ researchgate.net | Styrene | Chiral N-mesyloxycarbamate | up to 95% | up to 99% ee |
| (Bispidine)copper(II) nih.gov | Styrene | N/A | High (180 turnovers) | N/A |
| [(TTM)Cu(NCMe)]PF₆ nih.gov | Styrene | PhI=NTs | Quantitative | N/A |
| C4-Symmetrical dirhodium(II) conicet.gov.ar | Styrene | Sulfamate | 85% | 87.5:12.5 er |
Synthesis via Imine-Based Reactions
The formation of the aziridine ring through reactions involving imines is a prominent and widely utilized strategy. These methods typically involve the reaction of an imine with a carbene or a carbenoid equivalent, leading to the [2+1] cycloaddition that forms the aziridine ring.
Reactions of Imines with Diazoalkanes
The reaction of imines with diazoalkanes, particularly ethyl diazoacetate, represents a common route to aziridine-2-carboxylates. This reaction can be catalyzed by various Lewis acids or Brønsted acids. organic-chemistry.org For the synthesis of a this compound analog, one could envision the reaction of an imine derived from 3-formylbenzyl alcohol (protected) with ethyl diazoacetate. The resulting aziridine-2-carboxylate (B8329488) could then be reduced to the corresponding methanol (B129727). The stereoselectivity of this reaction, particularly the formation of cis or trans isomers, can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org For example, the use of certain Lewis acids like SnCl₄ has been shown to favor the formation of cis-aziridines.
A variety of catalysts have been employed to promote the aziridination of imines with diazo compounds, with the goal of achieving high yields and stereoselectivities.
| Catalyst | Imine Substrate Example | Diazo Compound | Product | Diastereoselectivity (cis:trans) | Yield (%) | Reference |
| Bi(OTf)₃ | Aryl aldimine | Ethyl diazoacetate | Aryl aziridine carboxylate | High cis | High | organic-chemistry.org |
| Montmorillonite K-10 | Imines | Ethyl diazoacetate | cis-Aziridines | Exclusive cis | Very good | organic-chemistry.org |
| Brønsted Acid | Schiff base | Diazo compound | cis-Aziridines | High cis | - | organic-chemistry.org |
| Chiral Phosphoric Acid | N-Boc-imines | Diazoacetamides | Chiral aziridines | Excellent | Excellent | organic-chemistry.org |
Aza-Darzens Mechanisms for Aziridine Formation
The aza-Darzens reaction is an extension of the well-known Darzens reaction, where an imine is used in place of a carbonyl compound. This reaction typically involves the condensation of an imine with an α-haloester or other α-halo-stabilized carbanion in the presence of a base to form an aziridine. For the synthesis of this compound, an imine derived from 3-formylbenzyl alcohol could be reacted with an appropriate α-haloester.
The mechanism generally proceeds through the formation of an enolate from the α-haloester, which then adds to the imine. Subsequent intramolecular nucleophilic substitution of the halide by the nitrogen anion closes the ring to form the aziridine. The stereochemical outcome of the reaction can be influenced by the nature of the reactants, the base, and the reaction conditions.
Reactions of Imines with Carbanionic Reagents
The reaction of imines with various carbanionic reagents provides another avenue for aziridine synthesis. This approach is conceptually similar to the aza-Darzens reaction but can involve a broader range of carbanion sources. For instance, sulfur ylides are commonly used carbanionic species that react with imines to afford aziridines. In this case, the sulfur ylide adds to the imine to form a betaine (B1666868) intermediate, which then undergoes ring closure with the expulsion of a sulfide.
The synthesis of aziridinyl phenylmethanols via this route would involve the reaction of an imine of a protected 3-formylbenzyl alcohol with a suitable sulfur ylide. The choice of the ylide can influence the substitution pattern on the resulting aziridine ring.
Aziridine Formation from Epoxides and Amines
The ring-opening of epoxides with amines followed by cyclization of the resulting amino alcohol is a classical and versatile method for aziridine synthesis, often referred to as the Wenker synthesis. wikipedia.orgorganic-chemistry.orgresearchgate.net This strategy could be applied to the synthesis of this compound by reacting an appropriate epoxide with 3-aminobenzyl alcohol.
The initial step involves the nucleophilic attack of the amine on one of the epoxide carbons, leading to a β-amino alcohol. This intermediate is then typically treated with a reagent that converts the hydroxyl group into a good leaving group, such as sulfuric acid or a sulfonyl chloride. wikipedia.orgorganic-chemistry.org Subsequent intramolecular cyclization via nucleophilic attack by the nitrogen atom displaces the leaving group and forms the aziridine ring. wikipedia.org
A modified, milder Wenker synthesis involves the conversion of the amino alcohol to its hydrogen sulfate with chlorosulfonic acid, followed by cyclization with a base like sodium hydroxide. organic-chemistry.org This method is applicable to unstable amino alcohols. organic-chemistry.org
| Starting Materials | Reagents | Product | Yield | Reference |
| Ethanolamine | 1. H₂SO₄, 250°C; 2. NaOH | Aziridine | - | wikipedia.org |
| trans-2-Aminocyclooctanol | H₂SO₄ | Cyclooctenimine | Mixture with ketone | wikipedia.org |
| 2-Amino alcohols | 1. TsCl; 2. KOH/H₂O/CH₂Cl₂ or K₂CO₃/MeCN | N-Tosyl aziridines | High | organic-chemistry.org |
| β-Chloroethylamine | Epoxides, Base (aq.) | N-β-Hydroxyethylaziridines | - | organic-chemistry.org |
Conversion from Triazolines and Oximes
Aziridines can also be synthesized from the decomposition of 1,2,3-triazolines. Triazolines are typically prepared by the [3+2] cycloaddition of an azide with an alkene. Upon photolysis or thermolysis, these triazolines can extrude a molecule of nitrogen (N₂) to yield the corresponding aziridine. The synthesis of a this compound derivative via this route would involve the reaction of a vinyl-substituted benzyl (B1604629) alcohol derivative with an appropriate azide, followed by decomposition of the resulting triazoline.
Another, though less common, route involves the conversion of oximes. Specific methodologies for the direct conversion of oximes to aziridines are not as prevalent as other methods but can be achieved under certain reductive or rearrangement conditions.
De Kimpe Aziridine Synthesis from α-Chloroimines
The De Kimpe aziridine synthesis is a name reaction that provides a powerful method for the generation of aziridines from α-chloroimines and nucleophiles. wikipedia.orgdbpedia.orgorganic-chemistry.orgorganische-chemie.ch The nucleophiles can include hydrides, cyanides, or Grignard reagents. wikipedia.orgdbpedia.orgorganic-chemistry.orgorganische-chemie.ch This method is suitable for both aldimines and ketimines. wikipedia.orgorganische-chemie.ch
The synthesis of this compound using this approach would start with the preparation of an appropriate α-chloroimine derived from a precursor related to 3-aminobenzyl alcohol. The key step is the nucleophilic addition to the imine carbon, followed by an intramolecular nucleophilic substitution where the nitrogen displaces the chloride to form the aziridine ring. wikipedia.org The mechanism involves the attack of the nucleophile on the imino carbon, leading to a tetrahedral intermediate. This intermediate then undergoes intramolecular cyclization. wikipedia.org The use of chiral auxiliaries, such as N-tert-butanesulfinyl groups on the imine, allows for the diastereoselective synthesis of chiral aziridines. organic-chemistry.orgorganische-chemie.ch
| Imine Type | Nucleophile | Product | Key Features | Reference |
| α-Chloroimines | Hydride, Cyanide, Grignard | Aziridines | Broad scope for aldimines and ketimines | wikipedia.orgdbpedia.orgorganic-chemistry.orgorganische-chemie.ch |
| N-tert-Butanesulfinyl α-chloroimines | Reducing agents | Chiral aziridines | Diastereoselective synthesis | organic-chemistry.orgorganische-chemie.ch |
| α,α-Dichloroarylketimines | Lithium aluminum hydride | cis-Aziridines | Diastereoselective | organische-chemie.ch |
Synthesis of the Phenylmethanol Moiety within Aziridinyl Phenylmethanol Derivatives
The introduction of the hydroxymethyl group onto the phenyl ring is a critical step in the synthesis of aziridinyl phenylmethanols. Several classical and modern organic chemistry methods can be employed for this transformation.
Reduction of Aryl Aldehydes and Ketones to Benzylic Alcohols
A primary and highly effective method for producing benzylic alcohols is the reduction of the corresponding aryl aldehydes or ketones. This transformation is a cornerstone of organic synthesis due to its high efficiency and the wide availability of reducing agents.
The reduction of an aldehyde, such as 3-aminobenzaldehyde (B158843) or a protected precursor, yields a primary benzylic alcohol. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov Sodium borohydride is a milder reagent, often used in alcoholic solvents, and is generally selective for aldehydes and ketones over other reducible functional groups like esters. youtube.com For instance, the reduction of aldehydes to primary alcohols can be achieved using NaBH₄ in a protic solvent. tandfonline.com More complex hydride reagents or catalytic hydrogenation can also be employed, sometimes offering advantages in terms of stereoselectivity or functional group tolerance.
Electrochemical methods present a green alternative for the reduction of aldehydes. tandfonline.com For example, vanillin (B372448) was reduced to its corresponding benzyl alcohol, with improved yields achieved by modifying the electrolytic conditions. tandfonline.com This approach, using a simple undivided cell with copper electrodes, has been successfully applied to a range of aliphatic and aromatic aldehydes, often yielding better results than the standard sodium borohydride procedure. tandfonline.com
For the synthesis of secondary benzylic alcohols, the reduction of a corresponding ketone is necessary. Asymmetric reduction of prochiral ketones, often using chiral catalysts based on ruthenium or other transition metals, can provide enantiomerically enriched alcohols, which is crucial for the synthesis of chiral drug molecules. scielo.br
Table 1: Selected Methods for the Reduction of Aryl Carbonyls to Benzylic Alcohols
| Carbonyl Precursor | Reducing Agent/Method | Product Type | Reference(s) |
| Aryl Aldehyde | Sodium Borohydride (NaBH₄) | Primary Benzylic Alcohol | youtube.comtandfonline.com |
| Aryl Aldehyde | Lithium Aluminum Hydride (LiAlH₄) | Primary Benzylic Alcohol | nih.gov |
| Aryl Aldehyde | Electrolysis (Copper Electrodes) | Primary Benzylic Alcohol | tandfonline.com |
| Aryl Ketone | Asymmetric Catalytic Hydrogenation | Chiral Secondary Benzylic Alcohol | scielo.br |
| Aryl Aldehyde/Ketone | Zinc Iodide-Sodium Cyanoborohydride | (Deoxygenation to alkane) | acs.org |
Functionalization of Aromatic Rings to Introduce Methanol Groups
Instead of starting with a pre-functionalized ring, the methanol group can be introduced onto an existing aromatic system. One common strategy involves the formylation of an electron-rich aromatic ring followed by reduction. However, direct C-H oxidation offers a more atom-economical approach.
Recent advancements have enabled the selective monooxidation of alkylated benzenes to benzylic alcohols. nih.govacs.org One such method utilizes bis(methanesulfonyl) peroxide as an oxidant, which converts benzylic C-H bonds into benzylic mesylates. These intermediates can then be hydrolyzed under mild conditions to furnish the desired benzylic alcohols. nih.govacs.org This technique is notable for its broad substrate scope and tolerance of various functional groups, including olefins and alkynes, which are often sensitive to oxidation. acs.org
Another innovative approach is the decarboxylative hydroxylation of benzylic carboxylic acids. This method can be catalyzed by silver(I) with an oxidant, proceeding through a benzylic nitrate (B79036) intermediate that is subsequently hydrolyzed. researchgate.net This process is particularly useful for late-stage functionalization in complex molecule synthesis. researchgate.net
Dehydrogenative Coupling Approaches in Phenylmethanol Synthesis
Dehydrogenative coupling (CDC) has emerged as a sustainable strategy for forming C–C bonds by activating two C–H bonds. rsc.org While often applied to other bond types, related principles can be adapted for the synthesis of complex alcohols. For example, the dehydrogenative coupling of methanol itself has been shown to produce ethylene (B1197577) glycol under photocatalytic conditions, demonstrating the feasibility of forming C-C bonds from C-H activation of alcohols. shokubai.orgrsc.org
In the context of benzylic alcohols, supported copper catalysts have been used for the dehydrogenative coupling of methanol to produce dimethoxymethane, a process where methanol is first dehydrogenated to formaldehyde. nih.govacs.org More directly relevant is the photocatalytic cross-coupling of α-hydroxyalkyltrifluoroborates with aryl halides, enabled by a dual photoredox/nickel catalyst system. This method provides a direct route to secondary benzylic alcohols, avoiding protection-deprotection steps. nih.gov
Convergent and Divergent Synthesis Strategies for the this compound Framework
Sequential Construction of the Aziridine Ring and Subsequent Phenylmethanol Introduction
A logical synthetic route involves a sequential approach where one functional group is installed first, followed by the creation of the second. A common strategy would be the formation of the aziridine ring onto a phenyl ring that already contains a masked or precursor form of the methanol group.
For example, one could start with 3-aminobenzaldehyde or 3-aminobenzoic acid. The amino group can be converted into an aziridine ring through several methods. One classical approach is the Gabriel-Cromwell reaction. nih.gov Alternatively, intramolecular cyclization of a β-amino alcohol, formed from the corresponding amine, can yield the aziridine. scielo.bryoutube.com For instance, N-protected β-amino alcohols can be cyclized to aziridines using tosyl chloride and a base like potassium hydroxide. scielo.br
Once the aziridine ring is in place (e.g., forming [3-(Aziridin-1-yl)benzaldehyde] or a methyl [3-(aziridin-1-yl)benzoate]), the final step is the reduction of the aldehyde or ester functionality to the benzylic alcohol. As described previously (Section 2.2.1), reagents like LiAlH₄ are effective for the reduction of esters to alcohols. nih.gov
Table 2: Example of a Sequential Synthetic Strategy
| Starting Material | Step 1: Aziridination | Intermediate | Step 2: Reduction | Final Product | Reference(s) |
| 3-Aminobenzoic acid ester | Intramolecular cyclization of derived β-amino alcohol | Methyl [3-(aziridin-1-yl)benzoate] | LiAlH₄ | This compound | nih.govscielo.br |
| 3-Aminobenzaldehyde | Reaction with a dihaloethane derivative | [3-(Aziridin-1-yl)benzaldehyde] | NaBH₄ | This compound | tandfonline.com |
Multicomponent Reactions in Aziridinyl Phenylmethanol Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer a highly efficient pathway to complex molecules. mdpi.comnih.gov Various MCRs have been developed for the synthesis of aziridines. mdpi.com
These reactions often involve the combination of an aldehyde, an amine, and a carbene precursor (like a diazo compound) in the presence of a catalyst. By choosing an aldehyde that already contains the desired phenylmethanol moiety (or a protected version), it is conceivable to construct the aziridinyl phenylmethanol framework in a highly convergent manner. For example, a three-component reaction could theoretically combine 3-(hydroxymethyl)aniline, an aldehyde, and a diazoacetate to form a substituted aziridine.
Mechanochemical approaches in MCRs, which use grinding instead of solvents, represent a green and efficient alternative for synthesizing heterocyclic compounds like azlactones from an aromatic aldehyde, glycine, and benzoyl chloride. nih.gov While not directly yielding an aziridine, this highlights the power of MCRs in rapidly building complexity from simple precursors. The development of a specific MCR that directly yields this compound would represent a significant advance in synthetic efficiency.
Strategies for Orthogonal Functional Group Protection and Deprotection
In the synthesis of complex molecules like this compound, which contains both a reactive aziridine ring and a hydroxyl group, the use of orthogonal protecting groups is crucial. bham.ac.ukorganic-chemistry.org This strategy allows for the selective protection and deprotection of different functional groups within the same molecule, preventing unwanted side reactions. organic-chemistry.org
The hydroxyl group of the phenylmethanol moiety is often protected during the aziridination step. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), benzyl ethers (Bn), and acetyl (Ac) esters. libretexts.org The choice of protecting group depends on its stability under the conditions required for aziridine formation and the ease of its subsequent removal. bham.ac.uk For instance, a silyl ether can be readily cleaved using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) without affecting the aziridine ring. libretexts.org
The aziridine nitrogen itself can also be protected, particularly when dealing with N-H aziridines which can be unstable. nih.gov N-silyl protecting groups, such as the tert-butyldiphenylsilyl (TBDPS) group, have been shown to be effective in stabilizing the aziridine ring during subsequent synthetic transformations. nih.gov These groups are resistant to a variety of reaction conditions and can be removed at a later stage. nih.gov
An orthogonal protection strategy would involve, for example, protecting the hydroxyl group as a TBDMS ether and the aziridine nitrogen with a Boc group. The Boc group can be removed under acidic conditions, leaving the TBDMS group intact, which can then be removed with a fluoride source. This selective deprotection is essential for further functionalization of the molecule. organic-chemistry.org
Table 1: Common Orthogonal Protecting Group Strategies
| Functional Group | Protecting Group | Deprotection Conditions |
|---|---|---|
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) |
| Hydroxyl | Benzyl (Bn) | Hydrogenolysis |
| Amino (Aziridine) | tert-Butoxycarbonyl (Boc) | Acidic conditions |
Catalytic Approaches in Aziridinyl Phenylmethanol Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of aziridines. Both Brønsted and Lewis acids, as well as transition metal complexes, have been employed to facilitate the formation of the aziridine ring.
Application of Brønsted and Lewis Acids
Brønsted acids can catalyze the synthesis of aziridines through various mechanisms, including the aza-Darzens reaction of imines with diazo compounds. organic-chemistry.orgorganic-chemistry.org In the context of this compound, a plausible route would involve the reaction of a 3-formylphenyl derivative with an amine to form an imine, which then reacts with a diazo compound in the presence of a catalytic amount of a Brønsted acid like trifluoroacetic acid to yield the aziridine. organic-chemistry.org These reactions are often mild and can proceed with high cis-diastereoselectivity. organic-chemistry.orgorganic-chemistry.org Brønsted acids have also been utilized in the desymmetrization of meso-aziridines. nih.gov
Lewis acids, such as iron complexes, are also effective catalysts for aziridination. nih.gov They are believed to activate the imine substrate towards nucleophilic attack by the diazo compound, leading to the formation of the aziridine ring. nih.gov An iron Lewis acid catalyst, for example, has been shown to produce cis-aziridines in high yields from N-benzylidene imines. nih.gov
Utilisation of Transition Metal Catalysts
Transition metal-catalyzed nitrene transfer to olefins is a powerful and widely studied method for aziridine synthesis. acs.orgacs.orgnih.gov This approach would involve the aziridination of a 3-vinylbenzyl alcohol derivative. A variety of transition metals, including copper, rhodium, and iron, have been shown to be effective catalysts. acs.orgacs.orgnih.gov
Copper-based catalysts are particularly common and can be used with various nitrene precursors, such as chloramine-T and bromamine-T. acs.orgacs.org Rhodium catalysts are also highly efficient and can mediate the aziridination of olefins using non-activated N-atom precursors like anilines in the presence of an oxidant. nih.gov The choice of metal and ligand can influence the stereoselectivity and efficiency of the reaction.
Table 2: Transition Metal Catalysts in Aziridination
| Catalyst | Nitrene Source | Substrate Example | Reference |
|---|---|---|---|
| Copper Halides | Bromamine-T | Styrene | acs.org |
| Rhodium(II) Carboxylates | Anilines/PIFA | Cyclooctene | nih.gov |
Optimization of Reaction Conditions and Efficiency in this compound Synthesis
The efficiency and outcome of aziridination reactions are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and reagent stoichiometry is essential to maximize the yield of the desired product and minimize side reactions.
Solvent Effects and Temperature Control
The choice of solvent can have a dramatic effect on the rate and mechanism of aziridination reactions. acs.orgnih.gov For instance, in nucleophilic substitution reactions of aziridines, polar solvents can favor different mechanistic pathways compared to nonpolar solvents. acs.orgnih.gov In the context of catalytic aziridination, the solvent can influence the solubility of the catalyst and reagents, as well as the stability of reactive intermediates. Acetonitrile is a commonly used solvent in copper-catalyzed aziridinations. acs.org The reaction of 2-methyleneaziridines with carboxylic acids has been shown to be solvent-controlled, yielding different products in polar versus non-polar solvents. acs.org
Temperature is another critical parameter. While some aziridination reactions proceed smoothly at room temperature, others may require heating to overcome the activation energy barrier. mdpi.com However, elevated temperatures can also lead to decomposition of the product or catalyst. mdpi.com For example, in the iron-catalyzed aziridination of styrene, an optimal temperature was found, above which the yield decreased due to decomposition. mdpi.com
Reagent Stoichiometry and Concentration
The stoichiometry of the reagents, including the olefin, nitrene precursor, and catalyst, must be carefully controlled to achieve high efficiency. nih.gov An excess of the olefin is often used to ensure complete consumption of the nitrene precursor. acs.org The catalyst loading is typically kept low (e.g., 1-5 mol%) to ensure cost-effectiveness while maintaining a high reaction rate. nih.gov
The concentration of the reagents can also impact the reaction outcome. In some cases, high concentrations may be beneficial for bimolecular reactions, while in others, dilution may be necessary to suppress side reactions. Optimization studies often involve varying the catalyst-to-substrate ratio to find the optimal conditions for a specific transformation. mdpi.com
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 3-Aminobenzyl alcohol |
| 3-Vinylbenzyl alcohol |
| Trimethylsilyl (TMS) |
| tert-Butyldimethylsilyl (TBDMS) |
| Benzyl (Bn) |
| Acetyl (Ac) |
| Tetra-n-butylammonium fluoride (TBAF) |
| tert-Butyldiphenylsilyl (TBDPS) |
| tert-Butoxycarbonyl (Boc) |
| Trifluoroacetic acid |
| Chloramine-T |
| Bromamine-T |
Scalability Considerations for Synthetic Procedures
A key challenge in scaling up aziridine synthesis is managing the reactivity and potential hazards associated with the three-membered ring. nih.gov The inherent ring strain makes aziridines susceptible to ring-opening reactions, which can be influenced by temperature, pH, and the presence of nucleophiles or electrophiles. Therefore, careful control of reaction parameters is paramount to prevent unwanted side reactions and ensure product stability.
One of the primary considerations for large-scale production is the selection of a synthetic method that is both high-yielding and utilizes cost-effective and readily available starting materials. derpharmachemica.com While numerous methods exist for the synthesis of aziridines, not all are amenable to scale-up. For instance, methods that require stoichiometric amounts of expensive or hazardous reagents may be suitable for laboratory synthesis but are often impractical for industrial production.
Key Scalability Factors:
Reagent and Catalyst Selection: The choice of reagents and catalysts plays a pivotal role in the scalability of a synthesis. For large-scale operations, the use of catalytic methods is generally preferred over stoichiometric ones to minimize waste and cost. Transition-metal-catalyzed aziridination reactions, for example, offer an efficient route to aziridines, but the cost and toxicity of the metal catalyst, as well as the ease of its removal from the final product, must be carefully evaluated. nih.gov
Reaction Conditions: Translating laboratory reaction conditions to a large-scale setting requires careful consideration of heat transfer, mixing, and reaction time. Exothermic reactions, which are common in aziridine synthesis, can pose significant safety risks if not properly managed. The use of specialized reactors and cooling systems may be necessary to control the reaction temperature and prevent thermal runaway.
Purification: The purification of the final product is a critical step in ensuring its quality and purity. On a large scale, chromatographic purification is often not feasible due to the high cost and large volumes of solvent required. Therefore, developing a robust crystallization process is often the preferred method for purifying this compound and its analogs.
Potential Scalable Synthetic Routes:
Based on general principles of aziridine synthesis, several routes could be considered for the scalable production of this compound. One potential approach involves the reaction of a suitable precursor, such as 3-(hydroxymethyl)aniline, with a 1,2-dihaloethane followed by intramolecular cyclization under basic conditions. This method, a variation of the Gabriel synthesis, is a classic approach to aziridine formation.
Another promising strategy is the ring-opening of a suitable epoxide with an amine, followed by cyclization to form the aziridine ring. The availability of a wide range of epoxides and amines makes this a versatile approach. nih.gov For instance, the reaction of 3-(oxiran-2-yl)phenyl]methanol with a suitable nitrogen source could yield the desired product.
The direct aziridination of an olefin is another attractive option, particularly if a suitable olefin precursor is readily available. nih.gov This approach can be catalyzed by various transition metals and offers a more atom-economical route to the aziridine ring.
Data on Scalable Synthesis of Related Compounds:
While specific data on the large-scale synthesis of this compound is limited in the public domain, information from the synthesis of analogous compounds can provide valuable insights. For example, a patent for the synthesis of azetidine (B1206935) derivatives, which are four-membered nitrogen-containing heterocycles, describes a scalable process with detailed reaction conditions and yields. google.com Similarly, the large-scale synthesis of Nardril (phenelzine sulfate), a hydrazine derivative, highlights methods that are favorable for industrial production due to low cost, easy work-up, and high yields. derpharmachemica.com
| Compound Class | Synthetic Approach | Key Scalability Features | Reported Yields (if available) | Reference |
| Azetidine Derivatives | Reaction of N-tert-butyl-azetidin-3-ol with methanesulfonyl chloride followed by nucleophilic substitution. | Use of common reagents and solvents, straightforward work-up. | Not explicitly stated for the final product, but the process is described as an "improved process" with "enhanced" yield. | google.com |
| Nardril (Phenelzine Sulfate) | Reaction of phenethylamine (B48288) with 3,3-pentamethylene oxaziridine. | Low-cost starting materials, simple work-up, high yield. | 84% for the intermediate, 87% for the final step before salt formation. | derpharmachemica.com |
Reactivity and Transformations of 3 Aziridin 1 Yl Phenyl Methanol Derivatives
Ring-Opening Reactions of the Aziridine (B145994) Moiety
The core of aziridine chemistry lies in the cleavage of the C-N or C-C bonds of the strained ring. Nucleophilic ring-opening is the most common transformation, offering a reliable method to introduce diverse functionalities and construct valuable molecular frameworks. mdpi.comresearchgate.net The outcome of these reactions is highly dependent on the nature of the substituents on the aziridine ring, the attacking nucleophile, and the reaction conditions. frontiersin.org
Nucleophilic attack on the aziridine ring is a fundamental process in its chemistry. Due to the ring strain, aziridines act as electrophiles and react with a wide array of nucleophiles. wikipedia.org For non-activated aziridines, which have an electron-donating group on the nitrogen, activation is often required to facilitate the ring-opening. This is typically achieved by forming an aziridinium (B1262131) ion or an equivalent species through reaction with an electrophile. nih.govmdpi.com
The regioselectivity of the nucleophilic attack is a key aspect of these reactions. The attack can occur at either of the two carbon atoms of the aziridine ring, leading to different constitutional isomers. This regioselectivity is influenced by steric and electronic factors of the substituents on the ring, as well as the nature of the nucleophile and any catalyst employed. frontiersin.org
The regioselectivity of aziridine ring-opening reactions is a critical factor in their synthetic utility. In general, for activated aziridines (those with an electron-withdrawing group on the nitrogen), nucleophilic attack typically occurs at the less substituted carbon atom via an SN2 mechanism. nih.gov Conversely, for non-activated aziridines, the regioselectivity can be more complex and is often controlled by the formation of an aziridinium ion intermediate. frontiersin.orgmdpi.com
For instance, in the case of aziridines with a substituent at the C2 position, the nucleophile can attack either the C2 or the C3 carbon. The presence of certain functional groups on a substituent can direct the regioselectivity. For example, a γ-keto group on an alkyl substituent at C2 can favor nucleophilic attack at the C2 position, while a γ-silylated hydroxy group on the same substituent can direct the attack to the unsubstituted C3 position. frontiersin.orgnih.gov
Stereoselectivity is another important consideration. Ring-opening reactions of chiral aziridines often proceed with a high degree of stereocontrol. For example, SN2-type ring-opening reactions typically result in an inversion of configuration at the carbon atom that is attacked. acs.org This stereospecificity is valuable for the synthesis of enantiomerically pure compounds.
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Aziridines
| Aziridine Substituent(s) | Nucleophile | Catalyst/Conditions | Major Regioisomer | Reference(s) |
|---|---|---|---|---|
| N-tosyl | Acid Anhydride | TBD or PS-TBD | β-amino ester | nih.gov |
| 2-Aryl (N-activated) | Arenes/Heteroarenes | Magic Blue | 2,2-Diarylethylamine | acs.org |
| 2-Alkyl-N-(1-phenylethyl) | H₂O | TFA | Attack at C2 | frontiersin.org |
| 2-Alkyl (γ-silylated hydroxy)-N-(1-phenylethyl) | Acetic Acid | Acetic Acid | Attack at C3 | frontiersin.org |
| N-phenyl | Amines | Sc(OTf)₃ | 1,2-diamine | organic-chemistry.org |
Acid catalysts, both Lewis and Brønsted acids, play a crucial role in activating the aziridine ring towards nucleophilic attack. acs.org The acid coordinates to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating the ring-opening process. nih.govacs.org This activation is particularly important for less reactive, non-activated aziridines. mdpi.com
The mechanism of acid-catalyzed ring-opening can proceed through different pathways. In the presence of a strong acid, an aziridinium ion is formed, which is a highly reactive intermediate. bioorg.org The subsequent nucleophilic attack can then occur, with the regioselectivity being influenced by the stability of the resulting carbocation-like transition state. For example, attack at a benzylic position is often favored due to the stabilization of the positive charge by the aromatic ring. acs.org
In some cases, the acid catalyst not only activates the aziridine but also provides the nucleophile. For instance, in the presence of acetic acid, the acetate (B1210297) anion can act as the nucleophile to open the ring. frontiersin.orgacs.org
Alcohols are effective oxygen-containing nucleophiles for the ring-opening of aziridines, leading to the formation of valuable β-amino ethers. This reaction is often catalyzed by a Lewis acid, such as Zn(OTf)₂, which activates the aziridine ring. acs.org The reaction typically follows an SN2-type mechanism, where the alcohol attacks one of the ring carbons, leading to the cleavage of a C-N bond. acs.org
The regioselectivity of the ring-opening with alcohols is influenced by the substituents on the aziridine ring. For instance, in the case of an aziridine with a substituent at the C2 position, the alcohol can attack either the C2 or C3 carbon. The presence of a γ-ketone group on a C2-alkyl substituent can direct the attack of a water molecule (acting as the nucleophile) to the C2 position under acidic conditions. frontiersin.orgnih.gov In contrast, a γ-silylated hydroxy group on the same substituent can lead to the attack of an acetate oxygen nucleophile at the unsubstituted C3 position. frontiersin.orgnih.gov
Transformations to Other Nitrogen-Containing Heterocycles
The ring-opening of aziridines can be coupled with subsequent intramolecular reactions to afford a variety of other nitrogen-containing heterocycles. researchgate.net This strategy provides a powerful tool for the synthesis of more complex cyclic structures, such as pyrrolidines, piperidines, and oxazines. frontiersin.orgacs.org The initial ring-opening reaction introduces a functional group that can then participate in a cyclization event.
For example, the reaction of activated aziridines with propargyl alcohols, catalyzed by a Lewis acid, first yields amino ether derivatives through ring-opening. These intermediates can then undergo intramolecular hydroamination to form 3,4-dihydro-2H-1,4-oxazines. acs.org Similarly, palladium-catalyzed reactions of vinyl aziridines with nitrogen heterocycles like pyrroles and indoles can lead to the formation of N-alkylated products which are precursors to biologically active compounds. nih.gov
The nucleophilic ring-opening of aziridines is a direct and efficient method for the synthesis of vicinal amino alcohols and diamines, which are important structural motifs in many biologically active molecules and valuable synthetic intermediates. nih.govnih.govacs.orgacs.orgiwu.edutandfonline.com
The synthesis of vicinal amino alcohols can be achieved by the ring-opening of aziridines with oxygen-containing nucleophiles, such as water or alcohols. nih.govnih.gov For example, the hydrolysis of aziridines, often under acidic or basic conditions, yields β-amino alcohols. nih.gov A unique approach involves the intramolecular ring-opening of aziridines with a pendant silanol (B1196071) group, which provides a facile route to protected vicinal amino alcohols. nih.gov
Vicinal diamines are readily prepared through the aminolysis of aziridines, where an amine acts as the nucleophile. organic-chemistry.org This reaction is often catalyzed by Lewis acids, such as indium(III) or scandium(III) salts, to enhance the reactivity of the aziridine. organic-chemistry.orgtandfonline.com The use of different amine nucleophiles allows for the synthesis of a wide range of symmetrically and unsymmetrically substituted 1,2-diamines. organic-chemistry.org
Table 2: Synthesis of Amino Alcohols and Diamines from Aziridines
| Aziridine Derivative | Nucleophile | Catalyst/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| N-tosylaziridine | Water | - | β-amino alcohol | nih.gov |
| Aziridine with pendant silanol | Intramolecular | Ph₃C⁺BF₄⁻/NaHCO₃ | Protected vicinal amino alcohol | nih.gov |
| N-phenyl aziridine | Aromatic amines | Sc(OTf)₃ | 1,2-diamine | organic-chemistry.org |
| N-tosyl-2-carboxylate aziridine | Amines | In(OTf)₃ | α,β-diamino acid derivative | tandfonline.com |
| meso-N-aryl aziridine | Amines | Cationic iron complex | 1,2-diamine | organic-chemistry.org |
Application in the Synthesis of Fused Heterocyclic Systems (e.g., Isoquinoline (B145761) Derivatives)
The [3-(aziridin-1-yl)phenyl]methanol framework can serve as a precursor for the construction of fused heterocyclic systems. For instance, the Pictet-Spengler reaction, a key method for synthesizing tetrahydroisoquinolines, can be adapted for derivatives of this compound. rsc.org The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While direct examples involving this compound are not prevalent in the reviewed literature, the synthetic utility of its derivatives in forming such systems is recognized. rsc.org The general strategy would involve the ring-opening of the aziridine to generate a vicinal diamine, which can then undergo further transformations, including cyclization reactions, to form fused systems like 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives. rsc.org The synthesis of various isoquinoline derivatives has been achieved through methods such as the formal [4+2] cycloaddition of o-tolualdehyde tert-butylimine with nitriles, highlighting the diverse routes to this important heterocyclic core. harvard.edu
Formation of Piperazine (B1678402) Precursors
The strained aziridine ring in this compound and its derivatives is susceptible to ring-opening reactions, which can be exploited to create precursors for larger heterocyclic structures like piperazines. Nucleophilic attack on the aziridine ring can lead to the formation of 1,2-diamines. rsc.org These diamine intermediates are key building blocks for the synthesis of piperazine derivatives, which are recognized for their pharmacological importance, including antihistamine and antibradykinin effects. nih.gov The regioselectivity of the aziridine ring-opening is a critical factor and can be influenced by the substituents on the ring and the nature of the nucleophile and electrophile involved. frontiersin.orgnih.gov
Reactions Involving the Phenylmethanol Group
The benzylic alcohol functionality of this compound offers a site for various chemical modifications.
The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. A variety of methods are available for the oxidation of benzylic alcohols, including the use of N-heterocycle-stabilized iodanes (NHIs) which allow for mild oxidation to aldehydes without overoxidation. nih.govbeilstein-journals.org Other methods involve metal-catalyzed oxidations using catalysts such as copper, cobalt, chromium, and manganese in combination with oxidants like tert-butyl hydroperoxide. nih.gov Photochemical methods utilizing thioxanthenone as a photocatalyst and molecular oxygen from the air also provide a green alternative for this transformation. rsc.org
Conversely, the benzylic alcohol can be reduced to the corresponding hydrocarbon. An improved Kiliani protocol using a biphasic toluene-water medium with hydriodic acid and red phosphorous allows for the efficient reduction of primary, secondary, and tertiary benzylic alcohols. nih.govbeilstein-journals.org Another method employs hydrogen iodide generated in situ from iodine and hypophosphorous acid to reduce aryl carbinols. researchgate.net
The hydroxyl group of the phenylmethanol moiety can be readily derivatized through esterification and etherification reactions.
Esterification can be achieved through the Fischer esterification method, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium reaction typically uses the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com For instance, fluorinated aromatic carboxylic acids can be esterified with methanol (B129727) using a heterogeneous catalyst like UiO-66-NH2. researchgate.netrsc.org
Etherification reactions can also be performed to modify the hydroxyl group. For example, the synthesis of cinnamylamine (B1233655) from an aziridine derivative involved a benzyl (B1604629) ether, demonstrating the formation of an ether linkage at a benzylic position. nih.gov
Intermolecular and Intramolecular Reactivity Between Aziridine and Phenylmethanol Functionalities
The proximity of the aziridine and phenylmethanol groups on the same molecule allows for the possibility of intermolecular and intramolecular reactions. Due to the high reactivity of the strained aziridine ring, it can act as an electrophile after activation, or the nitrogen can act as a nucleophile. researchgate.netwikipedia.org While specific examples of direct intramolecular reactions between the aziridinyl and hydroxymethyl groups of the parent compound were not detailed in the provided search results, the potential for such reactions exists. For instance, under certain conditions, the hydroxyl group could potentially act as an intramolecular nucleophile to open the aziridine ring, leading to the formation of a new heterocyclic ring system. The outcome of such reactions would be highly dependent on the reaction conditions and the presence of catalysts or activating agents.
Mechanistic Investigations of Key Transformations of this compound Scaffolds
The reactivity of the this compound scaffold is largely dictated by the chemistry of the aziridine ring. The ring-opening of aziridines is a key transformation and its mechanism is influenced by several factors.
The reaction is often catalyzed by acids, which protonate the aziridine nitrogen to form an aziridinium ion. frontiersin.orgnih.govpolyaziridine.com This enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The regioselectivity of the ring-opening, i.e., which C-N bond is broken, is determined by the substitution pattern on the aziridine ring and the nature of the nucleophile. frontiersin.org In the case of 2-substituted aziridines, the attack can occur at either the C2 or C3 position. frontiersin.orgnih.gov
Mechanistic studies have proposed that the ring-opening can proceed through an SN2-like mechanism. researchgate.net For instance, in the palladium-catalyzed borylative ring-opening of 2-arylaziridines, the reaction proceeds with inversion of configuration, consistent with an SN2 pathway. researchgate.net In other cases, particularly with N-substituted aziridines bearing electron-withdrawing groups, thermal or photochemical ring-opening can lead to the formation of azomethine ylides, which are 1,3-dipoles. wikipedia.org These can then be trapped in [3+2] cycloaddition reactions. wikipedia.orgnih.gov
The oxidation of N-benzyl aziridine with molecular iodine has been shown to proceed through both electron transfer and heterolytic mechanisms, leading to a variety of products including the corresponding aldehyde. researchgate.net The mechanism of reduction of benzylic alcohols by hydriodic acid involves the initial nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting alkyl iodide. nih.gov
Stereochemical Aspects and Chiral Synthesis of Aziridinyl Phenylmethanols
Importance of Stereochemistry in Aziridine-Containing Molecules
The biological activity of many pharmaceuticals and natural products containing the aziridine (B145994) moiety is intrinsically linked to their stereochemistry. rsc.orgnih.govresearchgate.net Enantiomers of a chiral aziridine-containing compound can exhibit significantly different pharmacological profiles, with one enantiomer being therapeutically active while the other may be inactive or even toxic. rsc.org Therefore, the ability to synthesize stereochemically pure aziridines is a critical aspect of medicinal chemistry and drug development. rsc.orgmdpi.com
The strained nature of the aziridine ring, with bond angles of approximately 60°, makes it a reactive functional group. wikipedia.org This reactivity can be harnessed in stereocontrolled synthetic transformations. The stereochemistry of the aziridine ring dictates the stereochemical outcome of its subsequent reactions, such as nucleophilic ring-opening. acs.orgacs.org For instance, the ring-opening of a chiral aziridine often proceeds with a high degree of stereospecificity, allowing for the predictable transfer of chirality from the starting material to the product. acs.orgmdpi.com This makes chiral aziridines valuable building blocks for the asymmetric synthesis of complex molecules like amino acids, alkaloids, and other nitrogen-containing natural products. nih.govlongdom.org
Asymmetric Synthesis of Chiral Aziridine Precursors
The development of methods for the asymmetric synthesis of chiral aziridines has been a major focus in organic chemistry. jchemlett.comjchemlett.com A common strategy involves the enantioselective aziridination of alkenes, where a nitrene or nitrene equivalent is added across the double bond. nih.govnih.govorganic-chemistry.org Various chiral catalysts, often based on transition metals like copper, rhodium, and cobalt, have been developed to control the stereochemical outcome of this reaction, leading to the formation of chiral aziridines with high enantiomeric excess. nih.govgoogle.comnih.gov
Another important approach is the derivatization of naturally occurring chiral starting materials, such as amino acids or carbohydrates, to generate chiral aziridine precursors. nih.govmdpi.com For example, chiral amino alcohols can be converted into the corresponding aziridines through intramolecular cyclization reactions. organic-chemistry.org This method takes advantage of the readily available pool of enantiomerically pure starting materials to construct the chiral aziridine ring.
Furthermore, the kinetic resolution of racemic aziridines offers another pathway to obtain enantiomerically enriched products. researchgate.net In this process, a chiral catalyst or reagent selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enriched.
Diastereoselective and Enantioselective Synthesis Approaches for Aziridinyl Phenylmethanols
The synthesis of specific aziridinyl phenylmethanols, such as [3-(Aziridin-1-yl)phenyl]methanol, in a stereochemically defined manner requires careful consideration of both diastereoselectivity and enantioselectivity. jchemlett.comacs.org
Diastereoselective Synthesis: When a molecule contains more than one stereocenter, the relative configuration of these centers determines the diastereomer. Diastereoselective reactions aim to produce one diastereomer in preference to others. nih.govresearchgate.net In the context of aziridinyl phenylmethanols, if a chiral aziridine precursor is reacted with a prochiral phenylmethanol derivative, the approach of the nucleophile or electrophile can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer. acs.org For example, the reaction of a chiral enolate with a chiral aziridine can exhibit matched and mismatched pairings, where the inherent stereochemical preferences of the reactants either reinforce or oppose each other. acs.org
Enantioselective Synthesis: Enantioselective synthesis focuses on producing one enantiomer of a chiral compound over its mirror image. nih.govdoaj.orgresearchgate.net For aziridinyl phenylmethanols, this can be achieved through several strategies. One approach involves the use of a chiral catalyst to mediate the formation of the aziridine ring on a phenylmethanol precursor that already contains the hydroxymethyl group. mdpi.com Alternatively, a pre-formed chiral aziridine can be coupled with a phenylmethanol derivative. longdom.org For instance, a highly enantioselective synthesis of N-alkyl terminal aziridines has been developed using an organocatalytic α-chlorination of aldehydes, followed by reduction and cyclization, achieving high enantiomeric excesses (ee). nih.gov
Recent advances have focused on developing catalytic methods that can achieve high levels of both diastereoselectivity and enantioselectivity in a single step. jchemlett.comjchemlett.com These methods often employ sophisticated chiral ligands in combination with metal catalysts to create a chiral environment that precisely controls the stereochemical outcome of the reaction.
Table 1: Selected Enantioselective Aziridination Methods
| Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) | Reference |
| Chiral N,N′-dioxide/Cu(II) complex | 2H-Azirines | High | jchemlett.com |
| Organocatalyst | Aldehydes | 88-94% | nih.gov |
| [Co(P3)] | Alkenes with fluoroaryl azides | High | nih.gov |
Stereochemical Characterization and Enantiodiscrimination Techniques
Once a chiral aziridinyl phenylmethanol has been synthesized, it is crucial to determine its stereochemical purity, which includes both its diastereomeric and enantiomeric composition. Several analytical techniques are employed for this purpose. rsc.orgwikipedia.org
High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for separating and quantifying enantiomers. This technique relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times.
Nuclear magnetic resonance (NMR) spectroscopy is another indispensable tool for stereochemical analysis. nih.gov While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated in the presence of a chiral auxiliary.
Chiral shift reagents (CSRs), also known as chiral derivatizing agents (CDAs), are used to determine the enantiomeric excess of a sample by NMR spectroscopy. acs.orgwikipedia.org A CSR is a chiral molecule that reacts with the enantiomers of the analyte to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR spectra will also be different, allowing for the quantification of each enantiomer in the original mixture. wikipedia.org
For aziridinyl phenylmethanols, the hydroxyl group provides a convenient handle for derivatization with a chiral reagent. For example, enantiopure aziridin-2-yl methanols have been shown to be effective chiral solvating agents for the enantiodiscrimination of α-racemic carboxylic acids by ¹H NMR spectroscopy. acs.org The interaction between the chiral aziridine-containing sensor and the enantiomers of the acid leads to the formation of transient diastereomeric complexes, resulting in separate signals for the enantiomers in the NMR spectrum. acs.org This principle can be reciprocally applied, where a chiral acid is used as a CSR to determine the enantiomeric purity of an aziridinyl phenylmethanol. The formation of diastereomeric esters allows for the differentiation of the enantiomers by observing distinct signals in the ¹H or ¹³C NMR spectrum.
Control of Stereochemistry During Aziridine Ring Opening and Other Transformations
The synthetic utility of chiral aziridines often lies in their ability to undergo stereocontrolled ring-opening reactions. organic-chemistry.orgnih.govresearchgate.net The stereochemical outcome of these reactions is highly dependent on the reaction mechanism, which can be influenced by the nature of the nucleophile, the solvent, and the presence of a catalyst or Lewis acid. acs.orgnih.gov
Generally, the ring-opening of aziridines can proceed through an Sₙ2-like mechanism, which results in an inversion of configuration at the carbon atom being attacked. acs.org This stereospecificity is a powerful tool in asymmetric synthesis, as it allows the chirality of the aziridine to be transferred to the product in a predictable manner. For example, palladium-catalyzed ring-opening cross-coupling reactions of 2-substituted aziridines often proceed with inversion of stereochemistry. acs.org
However, the regioselectivity and stereoselectivity of aziridine ring-opening can be complex, and in some cases, a mixture of products may be obtained. acs.orgnih.gov The presence of substituents on the aziridine ring and the specific reaction conditions can influence whether the reaction proceeds with retention or inversion of configuration. nih.gov Careful control of these factors is therefore essential to achieve the desired stereochemical outcome in transformations involving chiral aziridinyl phenylmethanols. For instance, the ring-opening of aziridines with halide nucleophiles can be controlled to yield products with high regio- and stereoselectivity. organic-chemistry.org
Spectroscopic and Computational Investigations of Aziridinyl Phenylmethanol Systems
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
A combination of sophisticated spectroscopic methods is essential for the detailed structural characterization of [3-(Aziridin-1-yl)phenyl]methanol, with each technique providing complementary information to form a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the in-depth structural and conformational analysis of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra yield precise information about the atomic connectivity and the chemical environment within the molecule.
The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. The four protons of the aziridine (B145994) ring typically appear as a singlet around 2.29 ppm. The two benzylic protons of the methanol (B129727) group also present as a singlet at approximately 4.65 ppm. The aromatic protons on the phenyl ring show more complex splitting patterns due to spin-spin coupling, with signals appearing between 6.81 and 7.25 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.25 | t | 1H | Ar-H |
| 7.01 | d | 1H | Ar-H |
| 6.91 | s | 1H | Ar-H |
| 6.81 | d | 1H | Ar-H |
| 4.65 | s | 2H | CH₂OH |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 143.5 | Ar-C |
| 139.4 | Ar-C |
| 129.3 | Ar-C |
| 121.2 | Ar-C |
| 119.4 | Ar-C |
| 117.2 | Ar-C |
| 64.9 | CH₂OH |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the molecular formula of this compound. By providing an exact mass measurement of the molecular ion, HRMS validates the elemental composition of the compound. This is essential for distinguishing it from other potential isomers or compounds with the same nominal mass. The experimentally determined mass is compared with the theoretically calculated mass for the molecular formula C₉H₁₁NO, providing a high degree of confidence in the compound's identity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed for the rapid identification of the key functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds. A prominent broad band in the 3400-3200 cm⁻¹ region signifies the O-H stretching of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic aziridine ring are observed in the 3100-2850 cm⁻¹ range. Additionally, absorptions corresponding to the C=C stretching of the aromatic ring and C-N stretching of the aziridine group further confirm the molecular structure.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H Stretch | Alcohol |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aziridine |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1250 | C-N Stretch | Aziridine |
X-ray Crystallography for Solid-State Structural Determination
To date, no public records of a single-crystal X-ray diffraction study for this compound are available. If such a study were conducted, it would provide definitive, high-resolution data on the solid-state conformation of the molecule. This would include precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the solid-state architecture.
Theoretical and Computational Chemistry Studies
Theoretical and computational methods provide a deeper understanding of the molecular properties of this compound that can be challenging to probe experimentally.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful lens through which to examine the dynamic nature of this compound at an atomistic level. These computational experiments can elucidate the conformational preferences of the molecule and the intricate network of intermolecular interactions that govern its behavior in various environments.
By simulating the motion of the atoms over time, researchers can map out the potential energy surface and identify low-energy conformations. For a molecule like this compound, key degrees of freedom include the rotation around the C-C bond connecting the phenyl ring and the methanol group, as well as the orientation of the aziridine ring relative to the aromatic plane. The phenyl and aziridinyl groups can significantly influence the conformational flexibility and the dynamics of the molecule. nih.govrsc.org
Furthermore, MD simulations can shed light on the intermolecular interactions between molecules of this compound or with solvent molecules. Studies on similar molecules, like benzyl (B1604629) alcohol within a lipid membrane, have demonstrated the utility of MD in understanding the anisotropic rotational and translational diffusion, indicating specific orientations and interactions within a condensed phase. um.es For this compound, simulations could quantify the extent of hydrogen bonding involving the methanol group and probe the nature of non-covalent interactions involving the phenyl ring and the aziridinyl nitrogen.
To provide a more quantitative understanding of the non-covalent forces at play, Symmetry-Adapted Perturbation Theory (SAPT) can be employed. wikipedia.org SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. github.ionih.gov While a full SAPT analysis on this compound is not available in the literature, we can infer the likely contributions based on studies of similar functional groups. The interaction between two this compound molecules would likely be dominated by a combination of electrostatic interactions (due to the polar hydroxyl and amine functionalities) and dispersion forces (arising from the phenyl rings).
| Interaction Component | Estimated Energy Contribution (kcal/mol) | Physical Origin |
| Electrostatics (Eels) | -5.0 to -10.0 | Coulombic attraction/repulsion between static charge distributions. |
| Exchange (Eex) | +4.0 to +8.0 | Pauli repulsion from overlapping electron clouds. |
| Induction (Eind) | -1.0 to -3.0 | Polarization of one molecule by the electric field of another. |
| Dispersion (Edisp) | -3.0 to -7.0 | Correlation of electron movements leading to instantaneous dipoles. |
| Total Interaction Energy | -5.0 to -12.0 | Sum of all contributions. |
This table presents hypothetical SAPT energy decomposition data for a dimer of this compound, based on typical values for interactions involving aromatic rings, alcohols, and amines.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for investigating the reaction mechanisms of molecules like this compound, particularly the characteristic ring-opening reactions of the aziridine moiety. acs.orgmdpi.com Due to the inherent ring strain of approximately 27 kcal/mol, aziridines are susceptible to nucleophilic attack, leading to the formation of β-substituted amines. acs.orgclockss.org
Density Functional Theory (DFT) calculations are commonly used to map the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the calculation of activation barriers. nih.gov For the ring-opening of an aziridine, the mechanism can proceed via different pathways depending on the nature of the nucleophile and the substituents on the aziridine ring. frontiersin.org
A plausible reaction to study computationally would be the acid-catalyzed ring-opening of this compound. In this scenario, protonation of the aziridine nitrogen would form a highly reactive aziridinium (B1262131) ion. frontiersin.org Subsequent attack by a nucleophile could occur at either of the two carbon atoms of the aziridine ring. The regioselectivity of this attack is governed by both steric and electronic factors. clockss.org
Computational studies on similar systems have shown that the transition state for the ring-opening step is crucial in determining the reaction's outcome. acs.org The energy of the transition state can be calculated, and its geometry can be optimized to understand the bonding changes occurring during this critical phase of the reaction. For instance, in a palladium-catalyzed ring-opening, the oxidative addition of the aziridine to the metal center is the regioselectivity- and stereospecificity-determining step. acs.org
In the absence of a metal catalyst, a direct SN2-type attack by a nucleophile on the protonated aziridine is expected. DFT calculations could be used to compare the activation energies for attack at the two different ring carbons, thus predicting the major product. The presence of the phenylmethanol group at the 3-position of the phenyl ring is expected to have a minor electronic effect on the aziridine ring itself, but it could influence the approach of the nucleophile through steric hindrance or by participating in hydrogen bonding with the incoming reagent.
| Reaction Step | Computational Method | Calculated Parameter | Typical Value (kcal/mol) |
| Aziridine Protonation | DFT (B3LYP/6-31G) | Reaction Energy | -15 to -25 |
| Nucleophilic Attack (Path A) | DFT (B3LYP/6-31G) | Activation Energy (ΔG‡) | +10 to +15 |
| Nucleophilic Attack (Path B) | DFT (B3LYP/6-31G) | Activation Energy (ΔG‡) | +12 to +18 |
| Ring-Opened Product Formation | DFT (B3LYP/6-31G) | Reaction Energy | -20 to -30 |
This table presents hypothetical DFT-calculated energy values for the acid-catalyzed ring-opening of this compound with a generic nucleophile. Path A and Path B represent attacks at the two different aziridine ring carbons.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods have become increasingly reliable for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. chemrxiv.orgnih.gov These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental data. For this compound, computational prediction of its spectroscopic properties would be a valuable tool for its characterization.
NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei are highly sensitive to their local electronic environment. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain a predicted NMR spectrum. Comparing these predicted shifts with experimental data can confirm the proposed structure. For example, the protons and carbons of the aziridine ring are expected to have characteristic chemical shifts due to the ring strain and the influence of the nitrogen atom. The aromatic protons will exhibit splitting patterns and chemical shifts dependent on their position relative to the aziridinyl and methanol substituents.
| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Correlation |
| 1H NMR Chemical Shift (CH2 of aziridine) | GIAO-DFT | 2.0 - 2.5 ppm | Aliphatic protons adjacent to nitrogen. |
| 13C NMR Chemical Shift (C of aziridine) | GIAO-DFT | 30 - 40 ppm | Strained ring carbons bonded to nitrogen. |
| IR Frequency (O-H stretch) | DFT (B3LYP/6-31G) | ~3400 cm-1 | Broad absorption indicative of a hydroxyl group. |
| IR Frequency (C-N stretch) | DFT (B3LYP/6-31G) | ~1250 cm-1 | Characteristic of an amine C-N bond. |
This table provides hypothetical predicted spectroscopic data for this compound based on computational methods and typical values for the respective functional groups.
Advanced Applications and Future Directions in Aziridinyl Phenylmethanol Research
Aziridinyl Phenylmethanols as Versatile Synthetic Building Blocks
Aziridinyl phenylmethanols are highly valuable synthetic intermediates, primarily due to the high ring strain of the three-membered aziridine (B145994) heterocycle. This inherent strain makes them susceptible to ring-opening reactions with a wide array of nucleophiles, providing a reliable method for introducing nitrogen-containing functionalities into molecules. wikipedia.org The reactivity of the aziridine ring, coupled with the functional handle of the phenylmethanol group, allows for diverse and complex molecular architectures to be constructed. The ring-opening is often regioselective, allowing for precise control over the final product's structure. mdpi.com
The primary utility of aziridinyl phenylmethanols in synthesis is their role as precursors to a variety of nitrogen-containing molecules. The ring-opening of the aziridine moiety is a powerful tool for creating vicinal amino alcohols and other difunctionalized compounds that are key components of many biologically active molecules and complex natural products. mdpi.com
Transition metal catalysis has significantly expanded the scope of these transformations. For instance, rhodium-catalyzed reactions of vinyl aziridines can lead to the formation of larger nitrogen heterocycles like dihydropyrroles and dihydroazepines. mdpi.com Similarly, palladium-catalyzed intramolecular C–N coupling reactions of ring-opened aziridine products have been used to synthesize tetrahydroquinoline derivatives. mdpi.com These methods demonstrate the capacity of aziridine-based building blocks to participate in sophisticated cascade reactions, yielding complex nitrogenous frameworks from simple precursors.
Table 1: Examples of Nitrogenous Scaffolds from Aziridine Precursors
| Catalyst System | Aziridine Type | Resulting Scaffold | Citation |
| Rhodium(I) | Vinyl Aziridine | Dihydropyrroles, Dihydroazepines | mdpi.com |
| Palladium(0) | N-Tosyl Aziridine | Tetrahydroquinolines | mdpi.com |
| Titanocene | N-Acyl Aziridine | β-Amino Acids | mdpi.com |
| Nickel(0) | Styrenyl Aziridine | Arylethylamines | mdpi.com |
Precursors for Amino Acid and Peptide Mimics
A particularly significant application of aziridine-containing compounds is in the synthesis of non-proteinogenic amino acids and peptide mimics. Aziridine-2-carboxylic acids, which are structurally related to [3-(Aziridin-1-yl)phenyl]methanol, serve as reactive building blocks for these purposes. Their strained ring can be opened by various nucleophiles to generate a diverse array of α- and β-amino acid derivatives.
This strategy has been employed to create tripeptide structures containing an aziridine moiety. researchgate.netrsc.org These modified peptides can then react with amine nucleophiles, including the N-terminus of another amino acid or peptide, to form larger, uniquely linked peptide chains. researchgate.netrsc.org This method offers a novel approach to peptide ligation and the creation of peptidomimetics with tailored properties. The innate preference for nucleophilic attack at the least hindered β-carbon of the aziridine ring ensures high regioselectivity in these transformations. researchgate.net
Development of Novel Synthetic Methodologies for Aziridinyl Phenylmethanols
The synthesis of aziridines, including N-aryl variants like this compound, is a well-established area of research. Classical methods often involve the intramolecular cyclization of haloamines or amino alcohols. wikipedia.org For example, the Wenker synthesis converts an aminoethanol to a sulfate (B86663) ester, which then cyclizes upon treatment with a base. wikipedia.org Another major route is the addition of a nitrene, often generated from an azide (B81097) precursor, across an alkene. wikipedia.org
Recent advancements focus on improving the efficiency, safety, and stereoselectivity of these methods. The development of chiral ligands for asymmetric catalysis has enabled the synthesis of enantiopure aziridine ligands, such as diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol, which are crucial for asymmetric synthesis.
Exploration of New Catalytic Systems for Aziridinyl Phenylmethanol Transformations
The transformation of aziridinyl phenylmethanols is dominated by catalytic ring-opening reactions. A wide range of catalytic systems have been explored to facilitate this process with high efficiency and selectivity.
Lewis and Brønsted Acids: Lewis acids like boron trifluoride can activate the aziridine ring, making it more susceptible to nucleophilic attack. wikipedia.org Dual catalyst systems, such as a combination of a zinc and scandium catalyst, have been shown to be effective for the SN2-type ring opening of activated aziridines with electron-rich arenes. acs.org
Transition Metals: Transition metal catalysts, including palladium, nickel, and rhodium, are widely used for cross-coupling and ring-opening reactions. mdpi.comacs.org For instance, nickel-catalyzed reductive cross-coupling of styrenyl aziridines with aryl iodides provides a direct route to functionalized arylethylamines. mdpi.comacs.org
Magnesium Catalysis: Simple, in-situ generated magnesium catalysts have been used for the highly enantioselective ring-opening of N-(2-picolinoyl) aziridines with 3-aryl-oxindoles, highlighting the potential of earth-abundant metals in these transformations. nih.gov
Catalyst-Free Conditions: Notably, the nucleophilic ring opening of certain activated aziridines with amines can proceed efficiently under catalyst- and solvent-free conditions, offering a greener alternative for the synthesis of vicinal diamines. rsc.org
Integration with Sustainable Chemistry Approaches (e.g., Flow Chemistry, Green Solvents)
The principles of green chemistry are increasingly being applied to the synthesis and transformation of aziridines to reduce environmental impact and improve safety. nih.gov Key areas of focus include the use of environmentally benign solvents and the adoption of continuous flow technology. nih.govjddhs.com
Flow chemistry, in particular, offers significant advantages for handling potentially hazardous intermediates like vinyl azides, which can be used as precursors to aziridines. By performing reactions in microfluidic reactors, hazards are minimized due to the small reaction volumes and superior control over reaction parameters like temperature and residence time. researchgate.netnih.gov A mixed flow-batch approach has been successfully developed for the synthesis of functionalized NH-aziridines, using the green solvent cyclopentyl methyl ether (CPME). researchgate.netnih.gov The adoption of such continuous-flow technologies is seen as a pathway to more modern, sustainable chemical production. rsc.org
Table 2: Green Chemistry Approaches in Aziridine Synthesis
| Sustainable Approach | Technique/Solvent | Application | Benefit | Citation |
| Enabling Technology | Continuous Flow Chemistry | Synthesis of 2H-azirines from vinyl azides | Improved safety, control over hazardous intermediates | researchgate.netnih.gov |
| Green Solvents | Cyclopentyl Methyl Ether (CPME) | Solvent for azirine formation and subsequent transformation | Environmentally benign, reduced waste | researchgate.netnih.gov |
| Process Optimization | Catalyst- and Solvent-Free Reactions | Nucleophilic ring opening with amines | High atom economy, reduced waste and energy use | rsc.org |
Computational Design and Prediction of Novel Aziridinyl Phenylmethanol Structures with Tailored Reactivity
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be used to model reaction mechanisms and elucidate the energetics of different pathways.
Such studies have been applied to understand the ring-opening of N-acyl aziridines, confirming that the process proceeds through a concerted mechanism upon electron transfer. mdpi.com Computational methods can also probe the effects of catalysts and solvents on reaction outcomes. For example, calculations have been used to compare reaction pathways in the absence of a solvent, in the presence of a solvating ionic liquid, and under the catalytic influence of the ionic liquid's cation, providing deep insight into the specific roles these components play in the reaction mechanism. These predictive capabilities are invaluable for the rational design of new aziridinyl phenylmethanol structures with specific, tailored reactivity and for optimizing reaction conditions to favor desired products.
Q & A
Q. Basic
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Broad O-H stretch (~3300 cm⁻¹) for the methanol group.
- C-N stretches (~1200 cm⁻¹) confirm aziridine presence .
- Mass Spectrometry :
What strategies are effective in analyzing and resolving contradictions in biological activity data for aziridine-containing compounds like this compound?
Q. Advanced
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based functional tests (e.g., proliferation assays) .
- Purity verification : Use HPLC-MS to rule out impurities affecting activity .
- Dose-response curves : Identify non-linear effects or toxicity thresholds.
- Structural analogs : Compare activity with/without aziridine to isolate its contribution .
What safety precautions and first-aid measures are recommended when handling this compound in laboratory settings?
Q. Basic
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation .
- First aid :
How does the presence of the aziridine ring influence the chemical reactivity of this compound in nucleophilic addition or ring-opening reactions?
Q. Advanced
- Ring strain : The 3-membered aziridine ring is highly strained, driving reactivity.
- Nucleophilic attack : Protonation of the aziridine nitrogen (e.g., in acidic conditions) facilitates ring-opening via SN2 mechanisms, forming amine derivatives .
- Electrophilic reagents : Reacts with alkyl halides to form quaternary ammonium salts.
- Cross-linking potential : The aziridine group can act as a bifunctional linker in polymer chemistry .
What are the solubility and stability profiles of this compound, and how should these properties inform experimental storage and handling?
Q. Basic
- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol/water mixtures (analogous to [3-(Trifluoromethoxy)benzyl alcohol], LogP ~2.1) .
- Stability :
What are the current challenges in scaling up the synthesis of this compound for preclinical studies, and how can continuous flow reactors address these issues?
Q. Advanced
- Challenges :
- Exothermic reactions during aziridine formation require precise temperature control.
- Low yields due to side reactions (e.g., polymerization).
- Solutions :
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
